2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-cyclohexylcarbamate
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Overview
Description
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-cyclohexylcarbamate is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-cyclohexylcarbamate typically involves multiple steps. One common method starts with the preparation of 2-aminobenzothiazole, which is then reacted with ethyl chloroformate to form the intermediate 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl chloroformate. This intermediate is subsequently reacted with N-cyclohexylamine under amide coupling conditions, utilizing reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of N,N-diisopropylethylamine (DIEA) in dichloroethane (DCE) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-cyclohexylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-cyclohexylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential as an antimicrobial agent due to its benzothiazole moiety.
Medicine: Research is ongoing to explore its potential as an anti-tubercular agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-cyclohexylcarbamate involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial or anti-tubercular effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid: This compound shares the benzothiazole core but has different substituents, leading to distinct biological activities.
2-(2-oxo-3-pyridyl)benzothiazole: Known for its herbicidal activity, this compound also features the benzothiazole ring but with a pyridyl substituent.
Uniqueness
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-cyclohexylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
199172-76-4 |
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Molecular Formula |
C16H20N2O3S |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-cyclohexylcarbamate |
InChI |
InChI=1S/C16H20N2O3S/c19-15-13-8-4-5-9-14(13)22-18(15)10-11-21-16(20)17-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,17,20) |
InChI Key |
QLQGCVKVEFYJEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)OCCN2C(=O)C3=CC=CC=C3S2 |
Origin of Product |
United States |
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